(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H18N6O2S and its molecular weight is 442.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel derivative of pyrrolo[2,3-b]quinoxaline, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antibacterial, and anticancer properties based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological activities. The presence of functional groups such as the hydroxyl and amine groups enhances its reactivity and potential interaction with biological targets.
1. Antioxidant Activity
Pyrrolo[2,3-b]quinoxaline derivatives are recognized for their antioxidant properties. Studies employing the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that certain derivatives exhibit significant radical scavenging activity. The compound's structure allows it to act as a potent scavenger of hydroxyl radicals, which are harmful reactive species implicated in various diseases .
Table 1: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
---|---|---|
Compound A | 85% | 15 |
Compound B | 78% | 20 |
(E)-2-amino... | 82% | 18 |
2. Antibacterial Activity
The antibacterial efficacy of this compound has been assessed against various Gram-positive and Gram-negative bacteria. Preliminary results indicate that while it exhibits strong activity against Gram-positive strains such as Staphylococcus aureus and Enterococcus faecalis, it shows limited effectiveness against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .
Table 2: Antibacterial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Enterococcus faecalis | 64 µg/mL |
Escherichia coli | No activity |
Klebsiella pneumoniae | No activity |
3. Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline possess significant anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms including the inhibition of key signaling pathways involved in cell proliferation and survival . In vitro studies have demonstrated that this compound can reduce cell viability in cancer cells while exhibiting low toxicity towards normal cells.
Case Study: Anticancer Efficacy
A study evaluating the effects of this compound on human cancer cell lines revealed a dose-dependent reduction in cell viability. The IC50 values for various cancer cell lines were found to be significantly lower than those for normal fibroblast cells, indicating a selective cytotoxic effect.
Propiedades
IUPAC Name |
2-amino-1-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c24-21-19(23(31)25-13-15-7-5-11-32-15)20-22(28-17-9-3-2-8-16(17)27-20)29(21)26-12-14-6-1-4-10-18(14)30/h1-12,30H,13,24H2,(H,25,31)/b26-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDDSZIPZCQXFI-RPPGKUMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.